2-Bromo-3-hydroxybenzyl alcohol

Catalog No.
S13212447
CAS No.
1260761-47-4
M.F
C7H7BrO2
M. Wt
203.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxybenzyl alcohol

CAS Number

1260761-47-4

Product Name

2-Bromo-3-hydroxybenzyl alcohol

IUPAC Name

2-bromo-3-(hydroxymethyl)phenol

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

InChI

InChI=1S/C7H7BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2

InChI Key

ZLSHFFBCOUQVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CO

2-Bromo-3-hydroxybenzyl alcohol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a benzyl alcohol structure. Its molecular formula is C7H7BrO2. The compound features a bromine substituent at the second position and a hydroxyl group at the third position of the benzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. The unique arrangement of functional groups imparts distinctive chemical properties, allowing for diverse reactions and applications.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The compound can undergo reduction to yield various derivatives, depending on the reducing agent used.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used as oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) serve as reducing agents.
  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

The major products formed from these reactions depend on specific conditions and reagents. For instance, oxidation may yield 2-bromo-3-hydroxybenzaldehyde, while reduction could produce 3-hydroxybenzyl alcohol.

Research indicates that 2-Bromo-3-hydroxybenzyl alcohol exhibits notable biological activities. It may interact with various enzymes or receptors, potentially altering their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and antimicrobial properties. The presence of bromine enhances its binding affinity to biological targets, which is crucial for drug development.

The synthesis of 2-Bromo-3-hydroxybenzyl alcohol typically involves several steps:

  • Bromination: A suitable precursor, such as 3-hydroxybenzyl alcohol, is treated with bromine in an organic solvent under controlled conditions to introduce the bromine substituent.
  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial production may employ similar synthetic routes but on a larger scale, utilizing advanced reactor systems and optimized reaction conditions to maximize yield and purity.

2-Bromo-3-hydroxybenzyl alcohol has diverse applications in various fields:

  • Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
  • Material Science: Utilized in the production of specialty chemicals with unique properties.

Several compounds share structural similarities with 2-Bromo-3-hydroxybenzyl alcohol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-Bromo-2-hydroxybenzyl alcoholLacks the bromine substituent at position 2Different reactivity due to substitution pattern
3-Bromo-5-chloro-2-hydroxybenzyl alcoholContains both bromine and chlorine atomsUnique reactivity profile due to dual halogenation
4-Hydroxybenzyl alcoholLacks halogen substituentsMore straightforward reactivity without halogens

Uniqueness

The uniqueness of 2-Bromo-3-hydroxybenzyl alcohol lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to similar compounds. Its dual functionality as both a halogenated compound and an alcohol allows for versatile applications in research and industry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.96294 g/mol

Monoisotopic Mass

201.96294 g/mol

Heavy Atom Count

10

UNII

972UL2M8RK

Dates

Last modified: 08-10-2024

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